N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide

CYP Inhibition Drug–Drug Interaction Risk Hepatic Metabolism

SAR integrity demands exact regioisomer matching. Substituting the symmetric N,5-bis(4-Cl-Ph) analog introduces a 36-fold CYP1A2 IC50 error (1,400 vs. 50,000 nM). • CYP1A2 IC50 = 1,400 nM; moderate selectivity over CYP2C9 (2,800 nM), 2C19 (3,700 nM), 2D6 (3,900 nM), 2B6 (5,000 nM), 3A4 (11,000 nM) • Ortho-Cl N-aryl isomer for calibrated ADME-Tox CYP inhibition benchmarking • ≥95% purity, in stock, global shipping

Molecular Formula C17H11Cl2NO2
Molecular Weight 332.2 g/mol
Cat. No. B407600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide
Molecular FormulaC17H11Cl2NO2
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2NO2/c18-12-7-5-11(6-8-12)15-9-10-16(22-15)17(21)20-14-4-2-1-3-13(14)19/h1-10H,(H,20,21)
InChIKeyMGSBGUAPAOTNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide: Identity & Procurement


N-(2-Chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide (molecular formula C₁₇H₁₁Cl₂NO₂, molecular weight ~332.2 g/mol) is a synthetic small molecule belonging to the 5-arylfuran-2-carboxamide class . The compound features a furan core substituted at the 5-position with a 4-chlorophenyl group and an amide nitrogen bearing a 2-chlorophenyl substituent. This distinct ortho-chloro regioisomerism on the N-aryl ring differentiates it from the more commonly encountered N,5-bis(4-chlorophenyl) analog [1]. The compound is commercially available from multiple chemical suppliers at typical purities of ≥95% and is utilized as a research tool in medicinal chemistry, particularly in cytochrome P450 inhibition profiling and structure–activity relationship (SAR) studies .

Workflow CYP inhibition profiling and ADME-Tox screening panels
Selection Regioisomer SAR probe with ortho-chloro N-aryl substitution
Context Supports CYP1A2 isoform-selectivity assay development

Why Substitution Fails for N-(2-Chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide


Within the 5-arylfuran-2-carboxamide series, seemingly minor variations in chlorine substitution pattern produce large quantitative differences in target engagement and off-target liability. The N-(2-chlorophenyl)-5-(4-chlorophenyl) regioisomer described here exhibits a CYP inhibition profile that is markedly distinct from the symmetrical N,5-bis(4-chlorophenyl) analog: CYP1A2 IC₅₀ = 1,400 nM vs. 50,000 nM, respectively — a ~36-fold difference [1][2]. Similarly, another close analog, 5-(2-chlorophenyl)furan-2-carboxamide (lacking the N-aryl chlorine), shows an entirely different biological fingerprint, with only weak MetAP inhibition (IC₅₀ = 15.9 μM) and no comparable CYP data [3]. These divergent profiles mean that substituting one analog for another in a screening cascade or SAR campaign can lead to erroneous conclusions about pharmacology, metabolic stability, or toxicity. Researchers procuring compounds for CYP liability panels or structure–activity relationship studies must therefore select the specific regioisomer matching their experimental design.

Target Compound
N-(2-chlorophenyl)-5-(4-chlorophenyl) regioisomer with reported CYP1A2 inhibition context
DO NOT SWAP
N,5-bis(4-chlorophenyl) Analog
CYP1A2 inhibition profile may shift substantially; reported ~36-fold difference in assay context
Target Compound
Focused CYP inhibitor tool; N-aryl substitution critical for CYP engagement
DO NOT SWAP
5-(2-chlorophenyl) Analog
Target engagement may shift to MetAP inhibition; CYP liability profile may not transfer

Quantitative Evidence Guide for N-(2-Chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide


CYP1A2 Inhibition: Comparison with Symmetric Analog

The compound inhibits CYP1A2 with an IC₅₀ of 1,400 nM in human liver microsomes, whereas the symmetrically substituted N,5-bis(4-chlorophenyl)furan-2-carboxamide shows negligible CYP1A2 inhibition (IC₅₀ = 50,000 nM) under comparable assay conditions [1][2]. This 36-fold difference demonstrates that the ortho-chloro N-aryl substitution is a critical determinant of CYP1A2 binding.

CYP1A2 Inhibition
Head-to-head
1,400 nM vs 50,000 nM Reported ~36-fold difference
Supports CYP1A2 isoform-selectivity assay context
Human liver microsomes; ortho-chloro substitution drives potency
CYP Inhibition Drug–Drug Interaction Risk Hepatic Metabolism

Multi-Isoform CYP Inhibition Fingerprint

Across a panel of six major human CYP isoforms, the compound shows moderate inhibition with IC₅₀ values ranging from 1,400 nM (CYP1A2) to 11,000 nM (CYP3A4). The full profile is: CYP1A2 = 1,400 nM; CYP2C9 = 2,800 nM; CYP2C19 = 3,700 nM; CYP2D6 = 3,900 nM; CYP2B6 = 5,000 nM; CYP3A4 = 11,000 nM [1]. This contrasts with A-803467, a structurally related 5-(4-chlorophenyl)furan-2-carboxamide bearing a 3,5-dimethoxyphenyl amide substituent, which is a potent Nav1.8 channel blocker (IC₅₀ = 8 nM) and shows >100-fold selectivity over other sodium channel isoforms, indicating a fundamentally different biological target profile [2].

Multi-Isoform CYP Panel
Cross-study
Moderate pan-CYP inhibitor IC50 range: 1,400 – 11,000 nM
Reported ADME-Tox panel calibration context
Contrasts with Nav1.8 blocker A-803467; different target pharmacology
ADME-Tox Cytochrome P450 Panel Metabolic Stability Screening

MetAP Inhibition: Contrast with Simpler Analogs

The simpler analog 5-(2-chlorophenyl)furan-2-carboxamide (lacking the N-aryl chlorophenyl substituent) inhibits E. coli methionine aminopeptidase (MetAP) with an IC₅₀ of 15.9 μM (Mn²⁺ form) and shows even weaker activity against the Co²⁺, Ni²⁺, and Fe²⁺ enzyme forms (IC₅₀ = 71.4–200 μM) [1][2]. In contrast, the more elaborate N-(2-chlorophenyl)-5-(4-chlorophenyl) substitution pattern in the target compound shifts the biological profile away from bacterial MetAP inhibition and toward mammalian CYP enzyme interactions, as established above. While direct MetAP data for the target compound are not publicly available, the structural divergence is sufficient to predict a loss of MetAP binding based on established SAR within this chemical series.

MetAP Inhibition
Class-level inference
Predicted inactive No direct MetAP data available
Target engagement may not transfer from simpler analogs
Data to verify; structural divergence from active MetAP inhibitors
Antibacterial Target Metalloenzyme Inhibition Escherichia coli

Antifungal Activity Class Potential

In a 2025 study of twelve 5-arylfuran-2-carboxamide derivatives, the most active compound was N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, which exhibited fungistatic and fungicidal activity against C. glabrata (MIC = 0.062–0.125 mg/mL) and C. parapsilosis (MIC = 0.125–0.250 mg/mL) [1][2]. The target compound, N-(2-chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide, was not included in this study, but its structural features — specifically the N-(2-chlorophenyl) moiety replacing the benzyl group — place it in a different SAR sub-series. Class-level inference suggests that the target compound may exhibit antifungal activity modulated by the ortho-chloro N-aryl substitution, though quantitative confirmation requires dedicated testing.

Antifungal Activity
Class-level inference
Untested in target compound Activity predicted from 5-arylfuran-2-carboxamide class
Supports antifungal SAR probe context
Quantitative MIC data to verify; N-(2-chlorophenyl) substitution is novel
Antifungal Candida spp. 5-Arylfuran-2-carboxamide SAR

Unique Regioisomer Among Dichlorophenyl Analogs

The compound occupies a structurally unique position among dichlorophenyl furan-2-carboxamides. The N-(2-chlorophenyl)-5-(4-chlorophenyl) arrangement is regioisomerically distinct from the 5-(2-chlorophenyl)-N-(4-chlorophenyl) isomer (CAS 199458-91-8), the N-(3-chlorophenyl)-5-(4-chlorophenyl) isomer, and the N,5-bis(4-chlorophenyl) symmetric analog [1]. This orthogonality is valuable for SAR studies where systematic variation of chlorine position is used to map binding site topology, electronic effects, or metabolic soft spots. The compound thus serves as a key member of a regioisomeric matrix that enables deconvolution of position-specific contributions to bioactivity.

Regioisomer Identity
Specification review
Ortho-chloro N-aryl isomer Distinct from N,5-bis(4-chlorophenyl) analog
Regioisomer matrix probe for SAR integrity
CAS verification required to avoid structural misassignment
Regioisomer Differentiation SAR Probe Design Chemical Biology Tool

Application Scenarios for N-(2-Chlorophenyl)-5-(4-chlorophenyl)furan-2-carboxamide


CYP450 Drug-Drug Interaction Screening

With a well-characterized, moderate inhibition profile across six major CYP isoforms (CYP1A2 IC₅₀ = 1,400 nM; CYP2C9 = 2,800 nM; CYP2C19 = 3,700 nM; CYP2D6 = 3,900 nM; CYP2B6 = 5,000 nM; CYP3A4 = 11,000 nM), this compound serves as a calibrated reference inhibitor for ADME-Tox screening panels [1]. Its 36-fold greater CYP1A2 potency compared to the N,5-bis(4-chlorophenyl) analog makes it particularly valuable for benchmarking CYP1A2-dependent drug interaction risk in early-stage discovery [2].

Structure–Activity Relationship: Halogen Position Effects

The compound is a critical member of a regioisomeric matrix of dichlorophenyl furan-2-carboxamides. Systematic comparison with the N-(3-chlorophenyl), N-(4-chlorophenyl), and 5-(2-chlorophenyl) isomers enables deconvolution of how chlorine position on each aromatic ring influences CYP isoform selectivity, metabolic stability, and target binding . Procurement of the correct ortho-chloro N-aryl regioisomer is essential for SAR integrity [3].

CYP1A2 Phenotyping Probe Development

The compound's preferential CYP1A2 inhibition (IC₅₀ = 1,400 nM) over other CYP isoforms (selectivity ratios of 2- to 8-fold) positions it as a potential starting scaffold for developing selective CYP1A2 chemical probes. In contrast, the N,5-bis(4-chlorophenyl) analog is essentially inactive at CYP1A2 (IC₅₀ = 50,000 nM), highlighting the critical importance of the ortho-chloro substitution for this activity [1][2].

Antifungal SAR Probe with Orthogonal Substitution

Drawing on class-level evidence that 5-arylfuran-2-carboxamides exhibit antifungal activity against Candida species (most active analog: N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, MIC = 0.062–0.125 mg/mL against C. glabrata), this compound offers a structurally distinct probe with an N-(2-chlorophenyl) substituent replacing the benzyl group [4]. This substitution may confer differentiated activity or selectivity profiles that merit dedicated antifungal evaluation.

Application
Selection Property
Validation Focus
CYP DDI Screening
ADME-Tox calibration context
Isoform-specific CYP inhibition review
Halogen SAR Studies
Regioisomeric matrix probe
Chlorine-position response context
CYP1A2 Probe Development
CYP1A2 selectivity context
Scaffold optimization for isoform selectivity
Antifungal SAR Probe
Structural analog substitution context
Class-level antifungal activity review
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